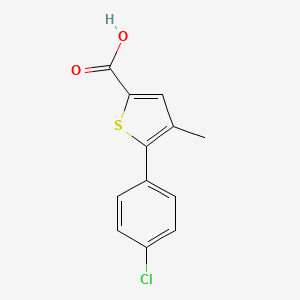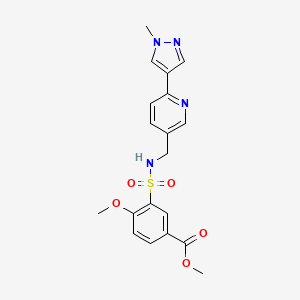
methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives involves multiple steps, including ring opening and closure reactions, and employs techniques like domino 1,3-dipolar cycloaddition and elimination. For instance, the synthesis of novel derivatives such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine from precursors has been reported (Halim & Ibrahim, 2022). These methods often employ catalysis and solvent-free conditions for improved yields and environmental sustainability.
Molecular Structure Analysis
The molecular structure of related compounds has been established through elemental analysis and spectral data, with theoretical calculations performed using methods like DFT to confirm the stability and electronic properties. For example, analyses have shown the high reactivity of certain positions for nucleophilic attack, and thermodynamic parameters have confirmed the stability of synthesized structures (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Compounds in this class have shown potential as tubulin polymerization inhibitors, indicating a promising antiproliferative activity towards human cancer cells without significant antimicrobial and antimalarial activities (Minegishi et al., 2015). The presence of specific functional groups, such as methoxy and methoxycarbonyl, is essential for their biological activity.
Physical Properties Analysis
The physical properties of similar compounds, including solubility, melting point, and crystalline structure, are crucial for their application and have been investigated through methods like X-ray diffraction. These studies provide insight into the crystal packing and molecular interactions within the structure, influencing the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are key to understanding the compound's potential applications. For instance, the polarographic studies of pyrazole derivatives in different solvents reveal the electrochemical behavior and the reduction process, which is critical for designing new compounds with desired properties (Seth et al., 1981).
科学的研究の応用
Synthetic Applications and Chemical Transformations
Scaffold for Highly Functionalised Heterocycles : The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of similar compounds as scaffolds for the development of new highly functionalised heterocycles. This process involves domino 1,3-dipolar cycloaddition and elimination, showcasing the compound's potential in constructing complex molecular architectures (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005).
Synthesis of Heterocyclic Systems : Compounds analogous to the subject chemical are used in the synthesis of heterocyclic systems, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating their role as versatile reagents in the preparation of N3-protected amino derivatives and other complex heterocycles (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Quantum Studies and NLO Properties : Research into novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridines, which share structural similarities with the query compound, involves quantum studies, non-linear optical (NLO) properties, and thermodynamic parameters, highlighting the compound's potential in advanced material science (S. A. Halim, M. Ibrahim, 2022).
Kavalactones and Natural Product Synthesis : The extraction and characterization of kavalactones and benzoic acid derivatives from natural sources, including a compound structurally related to the query molecule, emphasize its relevance in the discovery and synthesis of natural products and potential pharmaceutical applications (B. F. Mazzeu et al., 2017).
Antiproliferative Activity and Tubulin Polymerization Inhibition : The identification of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor from a series of synthesized compounds illustrates the potential of such molecules in antiproliferative applications and cancer research (Hidemitsu Minegishi et al., 2015).
作用機序
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib affects various biochemical pathways involved in cell growth and proliferation . This includes pathways driven by various RET mutations and fusions, which are often implicated in cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer .
Pharmacokinetics
It is known that the compound has good solubility in dmso, with a concentration of at least 100 mg/ml (18741 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
The inhibition of RET by Pralsetinib results in the suppression of cell growth and proliferation . This makes it particularly effective against cancers driven by RET mutations and fusions . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations compared to other multi-kinase inhibitors .
Action Environment
The action, efficacy, and stability of Pralsetinib can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action and efficacy
特性
IUPAC Name |
methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBEOXWKJGBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

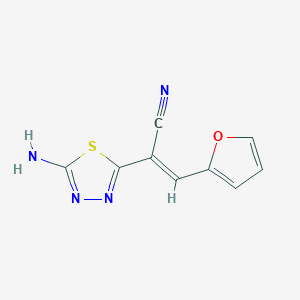
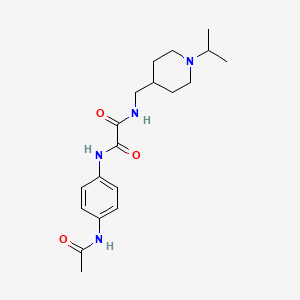
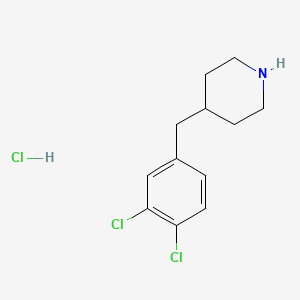
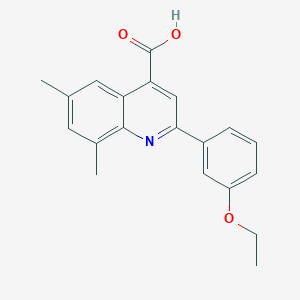
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)
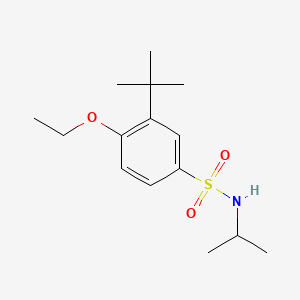
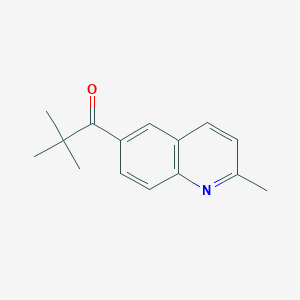

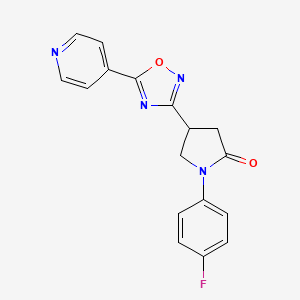
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

